molecular formula C9H9N3S B111036 4-(3-Amino-phenyl)-thiazol-2-ylamine CAS No. 103740-34-7

4-(3-Amino-phenyl)-thiazol-2-ylamine

Cat. No. B111036
M. Wt: 191.26 g/mol
InChI Key: NCWQWEQGANDQFS-UHFFFAOYSA-N
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Description

The compound "4-(3-Amino-phenyl)-thiazol-2-ylamine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in material science. The compound is structurally related to various other thiazole derivatives that have been synthesized and characterized in recent studies, such as those involving aromatic unsymmetrical diamine monomers containing thiazole rings used to prepare novel polyimides , and other thiazole-based compounds with potential antimicrobial activity and applications in promoting plant growth .

Synthesis Analysis

The synthesis of thiazole derivatives often involves strategies that allow for the formation of C-C and C-N bonds. For instance, a one-pot synthesis method has been developed for the creation of benzo[d]thiazol-2-ylamino derivatives in water, which is an eco-friendly solvent, without the need for metal catalysts . Similarly, the synthesis of aromatic unsymmetrical diamine monomers containing thiazole rings, such as APPT, has been achieved and used for the preparation of polyimides . These methods highlight the versatility and efficiency of synthesizing thiazole derivatives under mild conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with various substituents influencing the overall geometry and properties of the compound. For example, the crystal structure of a related compound, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, has been determined by X-ray analysis, revealing a triclinic space group and specific bond distances within the thiazole ring . Such detailed structural analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, often influenced by the substituents attached to the thiazole core. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystal structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, where the amino group forms an intramolecular hydrogen bond with a sulfur atom . Such interactions can significantly affect the reactivity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are determined by their molecular structure. For example, polyimides derived from thiazole-based diamine monomers exhibit high thermal stability, good solubility in polar solvents, and excellent mechanical properties, making them suitable for high-performance materials . The electronic structure, as analyzed through DFT calculations, provides insights into the stability and reactivity of these compounds, as seen in the study of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone derivatives . Additionally, the presence of substituents like the trifluoromethyl group can influence the tautomeric forms and stereoisomerism of thiazole derivatives, as demonstrated in the synthesis and structural analysis of certain 1,3-thiazol-2(5H)-ones .

Scientific Research Applications

1. Anthelmintic and Anti-inflammatory Activities

4-(3-Amino-phenyl)-thiazol-2-ylamine derivatives have been synthesized and shown to exhibit significant anthelmintic and anti-inflammatory activities. These compounds were synthesized by reactions involving thiazol-2-ylamine derivatives with various phenacyl bromides (Shetty, Khazi, & Ahn, 2010).

2. Antiproliferative Activity

Research indicates the antiproliferative potential of thiazole derivatives related to 4-(3-Amino-phenyl)-thiazol-2-ylamine. The synthesis of these compounds involved multiple steps, and their physicochemical properties, druglikeness, and biological target predictions were evaluated, highlighting their cytotoxic properties (Yurttaş, Evren, & Özkay, 2022).

3. Anti-Bacterial Properties

Compounds derived from 2-amino 4-substituted Phenyl thiazole, a close relative of 4-(3-Amino-phenyl)-thiazol-2-ylamine, have shown promising results in anti-bacterial studies. The compounds synthesized displayed significant antimicrobial activity against various bacterial strains (Suthar, Patel, Patel, & Patel, 2009).

4. Corrosion Inhibition

Thiazole derivatives, including those similar to 4-(3-Amino-phenyl)-thiazol-2-ylamine, have been synthesized and tested as corrosion inhibitors for copper. These compounds showed high inhibition efficiency, suggesting their potential use in protecting metal surfaces (Farahati et al., 2019).

5. Antihypertensive and Cardiotropic Drugs

Research on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, a class of compounds related to 4-(3-Amino-phenyl)-thiazol-2-ylamine, has demonstrated potential antihypertensive effects. These substances were synthesized and tested for their influence on the cardiovascular system, showing promising results (Drapak et al., 2019).

Future Directions

The study and application of such a compound could potentially be explored in various fields, such as medicinal chemistry, due to the presence of the thiazole ring and amino groups, which are common features in many biologically active compounds .

properties

IUPAC Name

4-(3-aminophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWQWEQGANDQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284776
Record name 4-(3-Amino-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-phenyl)-thiazol-2-ylamine

CAS RN

103740-34-7
Record name 4-(3-Amino-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-aminophenyl)-1,3-thiazol-2-amine
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